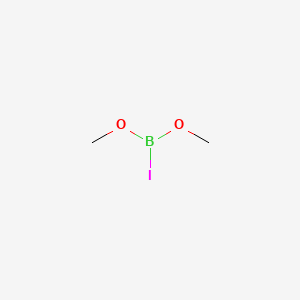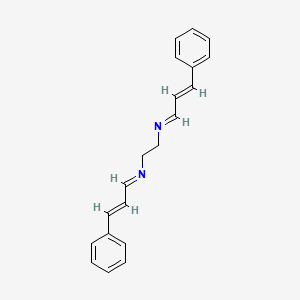
N,N'-Dicinnamylideneethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dicinnamylideneethylenediamine: is an organic compound with the molecular formula C20H20N2. It features two imine groups (C=N) and is derived from the condensation of cinnamaldehyde with ethylenediamine. This compound is known for its unique structure, which includes aromatic rings and double bonds, making it an interesting subject for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Dicinnamylideneethylenediamine can be synthesized through the condensation reaction between cinnamaldehyde and ethylenediamine. The reaction typically involves mixing equimolar amounts of cinnamaldehyde and ethylenediamine in an appropriate solvent, such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for N,N’-Dicinnamylideneethylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dicinnamylideneethylenediamine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of oxides of the imine groups.
Reduction: Formation of N,N’-dicinnamylethylenediamine.
Substitution: Formation of substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Dicinnamylideneethylenediamine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic properties .
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems. It can also be used in the synthesis of biologically active molecules .
Medicine: Research is ongoing to explore the potential medicinal applications of N,N’-Dicinnamylideneethylenediamine, particularly in drug delivery systems and as a precursor for pharmacologically active compounds .
Industry: In the industrial sector, N,N’-Dicinnamylideneethylenediamine can be used in the synthesis of polymers and as an intermediate in the production of various fine chemicals .
Mecanismo De Acción
The mechanism by which N,N’-Dicinnamylideneethylenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions. The imine groups in the compound can coordinate with metal ions, facilitating electron transfer and enhancing reaction rates. This property is particularly useful in catalytic processes and in the study of metal ion interactions in biological systems .
Comparación Con Compuestos Similares
N,N’-Dimethylethylenediamine: Similar in structure but with methyl groups instead of cinnamylidene groups.
N,N-Diisopropylethylamine: Another tertiary amine with different substituents.
N,N’-Diethylethylenediamine: Similar structure with ethyl groups instead of cinnamylidene groups
Uniqueness: N,N’-Dicinnamylideneethylenediamine is unique due to its aromatic cinnamylidene groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in forming complexes and participating in various chemical processes compared to its simpler counterparts .
Propiedades
Número CAS |
3080-97-5 |
|---|---|
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enylidene]amino]ethyl]prop-2-en-1-imine |
InChI |
InChI=1S/C20H20N2/c1-3-9-19(10-4-1)13-7-15-21-17-18-22-16-8-14-20-11-5-2-6-12-20/h1-16H,17-18H2/b13-7+,14-8+,21-15?,22-16? |
Clave InChI |
LDGZMDNYSFJCDZ-ORBAGOOPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=NCCN=C/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NCCN=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
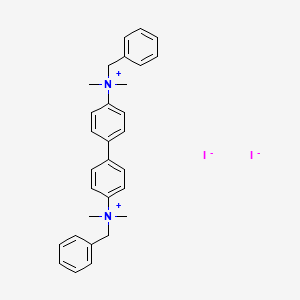

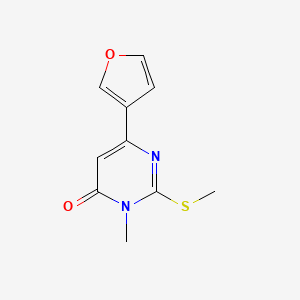
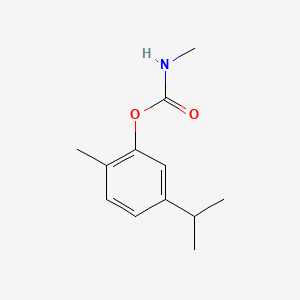
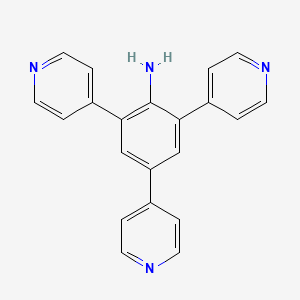
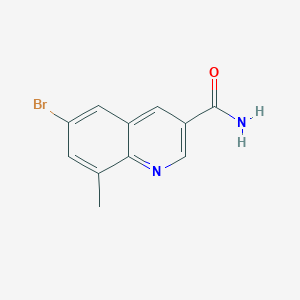
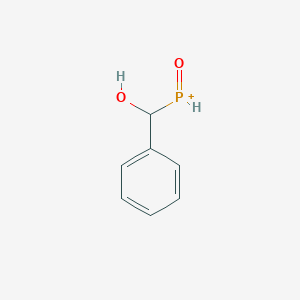
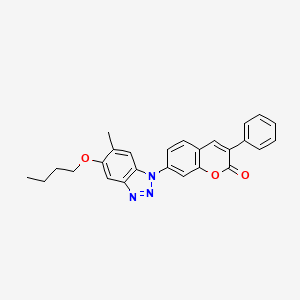


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
